molecular formula C15H18Si B1583934 Silane, [1,1'-biphenyl]-3-yltrimethyl- CAS No. 17938-21-5

Silane, [1,1'-biphenyl]-3-yltrimethyl-

Cat. No. B1583934
CAS RN: 17938-21-5
M. Wt: 226.39 g/mol
InChI Key: GXKHDONHBOTZRQ-UHFFFAOYSA-N
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Description

Silanes are a diverse class of organic compounds with the general formula SiR4. The R substituents can be any combination of organic or inorganic groups . Silane is a colorless gas that is highly flammable and explosive in its pure form . It is the silicon analog of methane .


Synthesis Analysis

Silane can be produced by several routes. Typically, it arises from the reaction of hydrogen chloride with magnesium silicide . It can also be prepared from metallurgical-grade silicon in a two-step process . The first step involves the reaction of silicon with hydrogen chloride at about 300 °C to produce trichlorosilane, HSiCl3, along with hydrogen gas .


Molecular Structure Analysis

Silane has a tetrahedral molecular shape . The bond length between silicon and hydrogen is 1.4798 Å .


Chemical Reactions Analysis

Silanes can undergo a variety of chemical reactions. For example, they can react with organic molecules to form silyl or boryl intermediates . They can also undergo σ-bond metathesis or σ-CAM (Complex Assisted Metathesis) mechanisms while maintaining a constant oxidation state at the metal .


Physical And Chemical Properties Analysis

Silane is a colorless, pyrophoric, toxic gas with a sharp, repulsive, pungent smell, somewhat similar to that of acetic acid . It has a molar mass of 32.117 g·mol −1 . It has a density of 1.313 g/L , a melting point of −185 °C , and a boiling point of −111.9 °C .

Scientific Research Applications

Polymer Composites and Coatings

Scientific Field: Material Science

Summary of Application

Silane coupling agents are used in the development of polymer composites and coatings. They improve interfacial adhesive strength, water treatment, and the properties of these materials, making them valuable for multi-materialization .

Methods of Application

The methoxy-type silane coupling agent composites-based modification is discussed using different methods exhibiting higher reactivity towards hydrolysis. The characteristics of developed vulcanization, in particular the dimethoxy-type silane-coupling agents than the trimethoxy-type have improved properties .

Results or Outcomes

The modification of aggregated surface along with asphalt binder excel their properties. Specifically, the silane coupling agent (SCA) Glycidoxypropyl trimethoxysilane (KH-560) utilization realizes the modification purpose .

Surface Modification

Scientific Field: Surface Chemistry

Summary of Application

Silane coupling agents are used for surface modification. They introduce functional groups onto the surfaces of particles, improving adhesion of the inorganic/polymer interface .

Methods of Application

Amino-silanized surfaces are used in many laboratories and in industrial processes. Among the modification methods, silane coupling agent is a simple way to introduce functional groups onto the surfaces of particles .

Results or Outcomes

Silane coupling agents have been widely used due to their simple process and no requirement of special equipment. They have been used in the synthesis of nanoparticles, ligand immobilization, dyes, adhesion strength, and organic polymers .

Direct Amide Coupling

Scientific Field: Organic Chemistry

Methods of Application

The process involves using diphenylsilane with N-methylpyrrolidine. Various amides are made efficiently, and broad functional group compatibility is shown through a Glorius robustness study .

Results or Outcomes

A gram-scale synthesis demonstrates the scalability of this method. The amide is a cornerstone functional group in organic chemistry. Amide-containing molecules are crucial in a variety of fields .

Rubber Industry

Scientific Field: Industrial Chemistry

Methods of Application: Both solvent-based and water-based silanes depend on silane liquid, which gives them their unique properties and performance .

Results or Outcomes: Capillary water absorption and frost resistance are other notable applications .

Dental Materials

Scientific Field: Dental Materials

Summary of Application

Silane coupling agents are used in dental materials. They improve the bond strength between the inorganic filler and the organic matrix in dental composites .

Methods of Application

The silane coupling agent is applied to the surface of the inorganic filler particles. This creates a chemical bridge between the filler and the matrix, improving the mechanical properties of the composite .

Results or Outcomes: The use of silane coupling agents in dental materials has led to improvements in the durability and performance of dental restorations .

Synthesis of Nanoparticles

Scientific Field: Nanotechnology

Summary of Application

Silane coupling agents are used in the synthesis of nanoparticles. They modify the surface of the nanoparticles, improving their dispersion in organic solvents .

Methods of Application

The silane coupling agent is applied to the surface of the nanoparticles. This modifies the surface properties of the nanoparticles, making them more compatible with organic solvents .

Results or Outcomes: The use of silane coupling agents in the synthesis of nanoparticles has improved the dispersion of nanoparticles in organic solvents, leading to better performance in various applications .

Safety And Hazards

Silane is extremely flammable and pyrophoric in air . It has no permissible exposure limit . It’s important to approach a silane leak that is not burning, especially if there is any confinement, with caution .

Future Directions

The ability of transition metal complexes to activate and cleave the Si–H and B–H bonds of hydrosilanes and hydroboranes in an electrophilic manner is a topic of ongoing research . This could lead to new reactivity modes for the functionalization of organic molecules .

properties

IUPAC Name

trimethyl-(3-phenylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Si/c1-16(2,3)15-11-7-10-14(12-15)13-8-5-4-6-9-13/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKHDONHBOTZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305248
Record name ([1,1'-Biphenyl]-3-yl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, [1,1'-biphenyl]-3-yltrimethyl-

CAS RN

17938-21-5
Record name 17938-21-5
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ([1,1'-Biphenyl]-3-yl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-BIPHENYLYL)TRIMETHYLSILANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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